1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid
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Overview
Description
1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol It is characterized by the presence of a cyclopentane ring attached to a carboxylic acid group and a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by a cyclization step to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Dimethoxyphenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in chemical reactivity and biological activity.
1-(3,5-Dimethoxyphenyl)cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring, which can influence the compound’s conformational flexibility and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and ring structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-11-7-10(8-12(9-11)18-2)14(13(15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUWSGCCBHYUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCCC2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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